Home > Products > Screening Compounds P77843 > 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine
9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine - 53618-65-8

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine

Catalog Number: EVT-2839523
CAS Number: 53618-65-8
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA)

  • Compound Description: 9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) is an acetylcholinesterase inhibitor investigated as a potential treatment for Alzheimer's disease. []
  • Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroacridine with 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, differing only in the substituent at the 9-position. While the main compound has a chlorine atom, 7-MEOTA has an amino group at this position. []

Tacrine (THA)

  • Compound Description: Tacrine (THA) is a drug used for treating Alzheimer's disease. It acts as an acetylcholinesterase inhibitor. [, ]
  • Relevance: Tacrine serves as a structural basis for the development of other acetylcholinesterase inhibitors, including 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. It shares the core 1,2,3,4-tetrahydroacridine structure but lacks the methoxy group at position 7 and the chlorine atom at position 9. [, ]

N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (1)

  • Compound Description: This novel compound was designed as a potential cholinesterase inhibitor for Alzheimer's disease treatment. It was synthesized with the aim of interacting with specific regions of human acetylcholinesterase and butyrylcholinesterase. []

9-Amino-7-hydroxy-1,2,3,4-tetrahydroacridine

  • Compound Description: This compound is a metabolite of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine identified in rat urine. It exists both in its free form and as conjugates with glucuronic acid and sulfuric acid. []
  • Relevance: This metabolite highlights the metabolic pathway of the methoxy group at position 7 in 1,2,3,4-tetrahydroacridine derivatives like 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, suggesting potential demethylation to a hydroxyl group in vivo. []

9-Amino-1-hydroxy-7-methoxy-1,2,3,4-tetrahydroacridine

  • Compound Description: This compound is a metabolite of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, found in the urine of rats. []
  • Relevance: This metabolite demonstrates the potential for metabolic hydroxylation at different positions on the 1,2,3,4-tetrahydroacridine ring system, similar to 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. []

9-Amino-2-hydroxy-7-methoxy-1,2,3,4-tetrahydroacridine

  • Compound Description: This compound is a metabolite of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine identified in rat urine. []
  • Relevance: Similar to the previous compound, this metabolite highlights the possibility of metabolic hydroxylation at various positions on the 1,2,3,4-tetrahydroacridine ring system. This suggests a possible metabolic pathway for 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. []

6-Bromo-9-amino-1,2,3,4-tetrahydroacridine

  • Compound Description: This novel tacrine derivative was designed and synthesized based on classical and 3D QSAR models. It was evaluated for its acetylcholinesterase inhibitory activity. []
  • Relevance: This compound exemplifies the exploration of substituent effects on the 1,2,3,4-tetrahydroacridine scaffold to improve its acetylcholinesterase inhibitory potency. This compound, like 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, represents a modification of the tacrine core structure. []

7-Amino-1,2,3,4-tetrahydroacridine-9-carboxylic acid and its derivatives

  • Compound Description: These compounds were synthesized by an unusual non-catalytic reduction during the condensation of 5-nitroisatin with cyclic ketones. []
  • Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroacridine structure with 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. It demonstrates the diverse synthetic approaches and modifications possible on this core structure. []

7-Chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine

  • Compound Description: This compound's crystal structure has been elucidated by X-ray crystallography. []
  • Relevance: The compound features the 1,2,3,4-tetrahydroacridine scaffold and highlights the structural impact of halogen substituents (chlorine and iodine) on this core structure, similar to 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. []

N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This derivative was synthesized via a cationic imino Diels–Alder reaction and its crystal structure was analyzed using X-ray powder diffraction. []
  • Relevance: This compound, while possessing a tetrahydroquinoline core instead of tetrahydroacridine, highlights the relevance of halogen and methoxy substituents in similar positions as in 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. []

7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one

  • Compound Description: The crystal structure of this compound has been determined by X-ray analysis, providing insights into its conformation. []
  • Relevance: This compound, despite bearing an additional keto group and methyl substituents compared to 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, showcases the continued significance of the 7-chloro-1,2,3,4-tetrahydroacridine scaffold as a structural motif in various chemical syntheses. []
Synthesis Analysis

The synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine typically involves a multi-step process. The initial step includes the condensation reaction of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate, catalyzed by p-toluenesulfonic acid in refluxing toluene. This reaction yields a precursor compound which is then treated with phosphorus oxychloride to achieve the desired chloro derivative in quantitative yield .

Technical Details

  • Step 1: Condensation Reaction
    • Reactants: 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate.
    • Conditions: Reflux in toluene with p-toluenesulfonic acid as a catalyst.
    • Yield: Approximately 74%.
  • Step 2: Chlorination
    • Reactant: Precursor from Step 1.
    • Reagent: Phosphorus oxychloride.
    • Yield: Quantitative yield of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine.

Following this, further reactions with various diamines can produce a range of derivatives that exhibit enhanced biological activities .

Molecular Structure Analysis

The molecular structure of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine can be represented as follows:

Data

  • Molecular Formula: C_13H_14ClN
  • Molecular Weight: Approximately 235.71 g/mol
  • Key Functional Groups: Methoxy group (-OCH₃), Chlorine atom (Cl), Tetrahydroacridine backbone.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine participates in various chemical reactions that modify its structure for enhanced efficacy. For instance:

  1. Reactions with Diamines:
    • The chloro compound reacts with different diamines in the presence of phenol to form N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates.
    • Yields for these reactions typically range from 71% to 93% depending on the specific diamine used .
  2. Formation of Thioureas:
    • The compound can also react with isothiocyanates to produce thiourea derivatives which may exhibit improved pharmacological properties .
Mechanism of Action

The mechanism of action for 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine primarily involves modulation of cholinergic receptors. Studies have indicated that it may interact with acetylcholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts. This interaction is crucial for enhancing cognitive function and has implications in treating neurodegenerative diseases like Alzheimer's .

Data on Mechanism

  • Binding affinity studies suggest that this compound has a significant effect on human acetylcholinesterase with an IC50 value indicating effective inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Ranges between 163 °C to 180 °C depending on purity and formulation.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.

Relevant Data

Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) have been employed to analyze the physical properties and confirm the identity of the synthesized compound .

Applications

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine has several promising applications in scientific research:

  1. Neuropharmacology: It shows potential as a therapeutic agent for conditions like Alzheimer's disease due to its cholinergic activity.
  2. Anticancer Research: Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
  3. Cholinesterase Inhibition: Its role as an inhibitor of acetylcholinesterase makes it valuable for studying cholinergic signaling pathways and developing related drugs.
Synthetic Methodologies and Precursor Roles in Neuroactive Compound Development

Strategic Synthesis Pathways for Tetrahydroacridine Derivatives

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine (CAS: 46707432) serves as a pivotal synthetic intermediate for neuroactive acridine derivatives. Its core structure is synthesized via a two-step sequence:

  • Cyclohexanone Condensation: 4-Methoxyaniline reacts with ethyl 2-oxocyclohexanecarboxylate under acid catalysis (p-toluenesulfonic acid) in refluxing toluene, yielding 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one with 80% efficiency [3].
  • Chlorination: The ketone intermediate undergoes electrophilic substitution using phosphorus oxychloride (POCl₃), achieving near-quantitative conversion to the title compound [3] [7].

Table 1: Key Synthetic Parameters for 9-Chloro-7-methoxy-tetrahydroacridine

StepReactantsConditionsYieldFunctionality Introduced
Cyclization4-Methoxyaniline + Ethyl 2-oxocyclohexanecarboxylateToluene reflux, p-TsOH80%Acridinone core
ChlorinationAcridinone + POCl₃Heating, neat>95%C9-chlorine leaving group

The C9-chlorine atom provides a site for nucleophilic displacement, enabling downstream functionalization essential for neuroactive agents [3] [7].

Key Intermediates in the Production of Dual-Binding Site Cholinesterase Inhibitors

This chloroacridine derivative is instrumental in synthesizing dual-binding cholinesterase inhibitors (ChEIs). Its reactivity permits conjugation with diamines to create extended structures that simultaneously engage both catalytic and peripheral sites of acetylcholinesterase (AChE):

  • Mechanistic Advantage: The electron-deficient C9 position undergoes nucleophilic substitution by aliphatic diamines (H₂N-(CH₂)ₙ-NH₂), generating linkers of programmable length (n=2–8 methylene units) [3].
  • Binding Interactions: Derivatives with C6 linkers (e.g., compound 7 in [3]) achieve optimal enzyme inhibition (IC₅₀ = 0.21 µM for hAChE) due to simultaneous engagement of the catalytic anionic site (CAS) via the acridine ring and peripheral anionic site (PAS) via the terminal amine [3] [5].

Table 2: Structure-Activity Relationship of Diamine-Linked Tetrahydroacridines

Linker Length (n)hAChE IC₅₀ (µM)Selectivity Index (hBChE/hAChE)Targeted Binding Sites
25.3212.1CAS/PAS
60.2134.5CAS/PAS
81.878.7CAS/PAS

Optimized derivatives exhibit 25-fold greater potency than the parent 7-methoxytacrine (7-MEOTA), demonstrating the critical role of strategic linker engineering [3] [5].

Optimization of Heterodimerization Techniques with Adamantylamine Moieties

Heterodimerization of 9-chloro-7-methoxy-tetrahydroacridine with adamantylamine derivatives yields multi-target ligands addressing Alzheimer’s pathology:

  • Thiourea Coupling: Reactivity of the C9-chloro group enables conjugation with adamantyl isothiocyanate via amine intermediates. Thiourea-bridged hybrids (e.g., compound 14) demonstrate balanced potency (IC₅₀ = 0.47 µM hAChE; 0.11 µM hBChE) [3].
  • Linker Optimization: A six-carbon spacer between acridine and adamantyl moieties maximizes dual-site inhibition. Molecular modeling confirms concurrent occupation of AChE’s CAS by the acridine unit and PAS by the adamantyl group [3] [8].
  • Synthetic Refinements: Protecting group strategies (e.g., methoxymethyl ethers) prevent side reactions during heterodimer assembly. Deprotection using ZnBr₂/n-butanethiol cleanly regenerates phenolic groups without damaging thiourea linkages [8].

These hybrids leverage NMDA receptor antagonism (adamantyl) with ChE inhibition (acridine), exemplifying rational multi-target design [3] [8].

Advances in Sonogashira Cross-Coupling for π-Conjugated Tetrahydroacridine Systems

Sonogashira cross-coupling expands the applications of 9-chloro-7-methoxy-tetrahydroacridine in materials science and advanced therapeutics:- Mechanism: The C9-chloro substituent undergoes Pd(0)/Cu(I)-co-catalyzed coupling with terminal alkynes under mild conditions. The catalytic cycle involves:1. Oxidative addition of Pd⁰ into the C–Cl bond2. Transmetalation with copper acetylide3. Reductive elimination to form C(sp²)–C(sp) bonds [4] [9]- Copper-Free Variants: Bulky phosphine ligands (e.g., JohnPhos) enable Pd-only catalysis by enhancing π-alkyne coordination and base-mediated deprotonation [9].- Materials Applications: Ethynylene conjugation generates rigid poly(aryleneethynylene)s (PAEs) with tunable optoelectronic properties. These polymers exhibit enhanced charge mobility for organic semiconductors [6] [9].- Pharmaceutical Relevance: Alkyne tethers enable attachment of fluorophores or bioorthogonal handles (e.g., alkynes for click chemistry), facilitating diagnostic probe development [9].

Table 3: Sonogashira Coupling Modifications for Tetrahydroacridine Systems

Catalyst SystemBaseSolventApplicationAdvantage
Pd(PPh₃)₄/CuIDiisopropylamineTHFSmall-molecule conjugatesHigh yield (>85%)
PdJohnPhos₂Cs₂CO₃Tolueneπ-Conjugated polymersAvoids alkyne homocoupling
Pd nanoparticlesK₃PO₄H₂O/t-BuOHGreen chemistryRecyclable catalyst

This methodology enables synthesis of extended π-systems for organic electronics and theranostic agents [6] [9].

Properties

CAS Number

53618-65-8

Product Name

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine

IUPAC Name

9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine

Molecular Formula

C14H14ClNO

Molecular Weight

247.72

InChI

InChI=1S/C14H14ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3

InChI Key

WVWZZVYSFUSLRK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.